2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described using the Knoevenagel reaction, which is a method for creating carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For instance, 1,4-Bis-(α-cyano-4-methoxystyryl)benzene and its derivatives were synthesized using this reaction, starting from (4-methoxyphenyl)acetonitrile and various aldehydes . Another synthesis approach involved the use of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the regiospecific synthesis of heterocycles, demonstrating the versatility of methoxyphenyl-containing compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile has been studied, revealing interesting features such as intramolecular hydrogen bonding and the presence of tautomeric forms. For example, the di-enol-dione tautomeric form was confirmed in the structure of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, which also exhibited hydrogen bonding that linked the molecules into chains .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-containing compounds has been explored in various chemical reactions. Bis(p-methoxyphenyl) telluroxide, for example, has been identified as a mild and selective oxidizing agent for thiocarbonyl groups and thiols, among other functions . Additionally, bis(4-methoxyphenyl)methanol has been used in Lewis-acid-catalyzed reactions with cyclopropanes to produce polysubstituted cyclopentenes, demonstrating the potential of methoxyphenyl compounds in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. The photoluminescent properties of phenylene vinylene oligomers, which are structurally related to 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile, have been investigated, showing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . These properties are significant for applications in materials science, particularly in the development of dyes and photoluminescent materials.
Scientific Research Applications
Catalysis and Reaction Mechanisms
Bis(4-methoxyphenyl)methanol, a compound related to 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile, has been investigated for its reactivity in Lewis-Acid-Catalyzed reactions. It can transform into various compounds, including polysubstituted cyclopentenes, under mild conditions, showing moderate to good yields. This process illustrates the compound's potential in catalyzing organic transformations (Yao, Shi, & Shi, 2009).
Oxidizing Agent
Bis(p-methoxyphenyl) telluroxide, another related compound, has been identified as a mild and highly selective oxidizing agent. It is particularly effective for converting thiocarbonyl groups to their oxo analogues and thiols into disulphides, displaying selectivity in its reactivity (Barton, Ley, & Meerholz, 1979).
Photoreaction Studies
2,2-Bis(p-methoxyphenyl)-4-isopropylidenecyclobutanone, a derivative of the parent compound, undergoes interesting photoreaction behavior. On irradiation with p-chloranil, it exhibits a novel rearrangement, highlighting its potential use in photochemical studies and applications (Ikeda et al., 2004).
Synthetic Applications in Organic Chemistry
Lawesson's reagent, 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide, is used extensively in organic synthesis. Its applications range from thionations of carbonyl-containing compounds to unexpected reactions in cyclizations and rearrangements, and the synthesis of heterocyclic compounds (Jesberger, Davis, & Barner, 2003).
Corrosion Inhibition
Derivatives of 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their ability to inhibit corrosion in metals. These compounds show high inhibition efficiency in acidic environments, which is significant for industrial applications (Bentiss et al., 2009).
Safety And Hazards
The safety and hazards of “2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile” are not known. However, Lawesson’s reagent, a related compound, is known to be hazardous. It is recommended for use as a laboratory chemical and is not advised for food, drug, pesticide, or biocidal product use4.
Future Directions
There is no specific information available on the future directions of “2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile”. However, research on similar compounds, such as those based on N,N - bis - (4-methoxyphenyl) aryl -amino donors and phenyl-trifluoromethyl-tricyanofuran ( CF3-Ph-TCF) acceptor linked together via π-conjugation through 2,5-divinylenethienyl moieties as the bridge, has been conducted. These studies provide insight into the complicated effects on molecular hyperpolarizability of substituting heteroaromatic subunits into the donor group structures5.
properties
IUPAC Name |
2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWSEPIXMUMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312097 | |
Record name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile | |
CAS RN |
23073-04-3 | |
Record name | NSC249795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-bis(4-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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